molecular formula C16H15N3O3S B2723355 N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1448074-01-8

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2723355
CAS No.: 1448074-01-8
M. Wt: 329.37
InChI Key: OIWBNUOPOKSVJJ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative designed for advanced chemical biology and drug discovery research. The compound's molecular architecture, incorporating a 2-cyanophenyl group and a thiophene-containing ethoxy chain, positions it as a promising scaffold for the development of novel small-molecule inhibitors . Oxalamide derivatives have demonstrated significant potential in medicinal chemistry, particularly as antifungal agents targeting invasive fungal infections, which are a major concern in immunocompromised patients . Furthermore, the structural motifs present in this compound—specifically the thiophene heterocycle and the amide backbone—are frequently explored in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research, highlighting its utility in infectious disease studies . In the field of oncology research, particularly for cancers associated with viral etiologies such as cervical cancer, in silico approaches and computer-aided drug design (CADD) are pivotal for identifying small molecules that target specific oncoproteins . This compound serves as a valuable candidate for such structure-based and ligand-based virtual screening campaigns, including molecular docking and molecular dynamics simulations, to predict its binding affinity and stability with target proteins . Its research value lies in its potential to modulate protein-protein interactions or enzyme activity, providing a chemical tool for investigating new therapeutic pathways and mechanisms of action in various disease models.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-14(12-6-7-23-10-12)9-18-15(20)16(21)19-13-5-3-2-4-11(13)8-17/h2-7,10,14H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWBNUOPOKSVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions to form the oxalamide structure.

    Introduction of the cyanophenyl group: This step involves the reaction of the oxalamide intermediate with 2-cyanophenyl isocyanate.

    Attachment of the methoxy-ethyl-thiophene moiety: The final step involves the reaction of the intermediate with 2-methoxy-2-(thiophen-3-yl)ethylamine.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve this transformation.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyanophenyl and thiophene groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of analogous oxalamides:

Compound Name N1 Substituent N2 Substituent Key Applications/Properties References
Target Compound 2-cyanophenyl 2-methoxy-2-(thiophen-3-yl)ethyl Inferred: Potential metabolic stability, ligand binding
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer; approved for food use ; no amide hydrolysis in metabolism [1, 5, 11]
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-bromophenyl 1,3-dioxoisoindolin-2-yl Antimicrobial activity (broad-spectrum) [4]
Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) 3-chloro-4-fluorophenyl 4-methoxyphenethyl Inhibitor of stearoyl-CoA desaturase (SCD1) [6]
BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-... ) 4-chloro-3-fluorophenyl Complex indenyl-guanidine CD4-mimetic compound for HIV vaccine enhancement [7]
Key Observations:
  • Electron-Withdrawing Groups: The target compound’s 2-cyanophenyl group contrasts with S336’s electron-donating methoxy groups. Cyano substituents may enhance metabolic stability by resisting oxidation, as seen in S336’s resistance to amide hydrolysis .
  • Thiophene vs. Pyridine : The thiophene moiety in the target compound offers sulfur-based heterocyclic interactions, differing from S336’s pyridine ring, which contributes to its umami taste via T1R1/T1R3 receptor binding .
  • Halogenated Analogs: Compounds like GMC-1 and 28 use halogens (Br, Cl, F) for antimicrobial or enzyme-inhibitory effects, suggesting the target compound’s cyano group could similarly modulate bioactivity .

Metabolic Stability and Toxicity

  • S336 : Exhibits rapid metabolism in rat hepatocytes without amide bond cleavage, indicating stability of the oxalamide core . The target compound’s thiophene group may alter cytochrome P450 interactions compared to S336’s pyridine.
  • GMC Series: No direct metabolic data, but halogenated aromatic systems (e.g., bromo, chloro) in GMC-1–5 are typically associated with slower hepatic clearance .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a compound of increasing interest in biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S with a molecular weight of approximately 346.41 g/mol. Its structure includes:

  • Cyanophenyl group : Contributes to its electronic properties.
  • Methoxy-substituted ethyl chain : Enhances solubility and reactivity.
  • Thiophene ring : Imparts unique chemical characteristics that may affect biological interactions.

The mechanism of action for this compound primarily involves its interactions at the molecular level with various biological targets. The presence of diverse functional groups allows for potential binding with proteins, enzymes, or receptors, which could lead to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cell lines. For instance, a study demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose ranges.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.
  • Anti-inflammatory Effects : In vitro assays have indicated that this oxalamide can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 = 15 µM (MCF-7)
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced IL-6 levels

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Cyanophenyl Intermediate : Starting from 2-cyanophenylamine.
  • Preparation of Methoxy-Thiophene Intermediate : Reacting thiophene derivatives with methoxyethyl halides.
  • Coupling Reaction : Utilizing oxalyl chloride to couple the intermediates through an oxalamide linkage.

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